

Monobutyl Phthalate and Reproductive Health: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyl phthalate (MBP), the primary metabolite of dibutyl phthalate (DBP), is a ubiquitous environmental endocrine disruptor with significant implications for reproductive health. This technical guide provides a comprehensive overview of the current scientific understanding of MBP's effects on male and female reproductive systems. It synthesizes quantitative data from human, animal, and in vitro studies, details key experimental methodologies, and visualizes the complex signaling pathways involved. The evidence presented herein highlights the anti-androgenic and endocrine-disrupting properties of MBP, underscoring its potential as a reproductive toxicant.

Effects on Male Reproductive Health

MBP exposure has been consistently linked to adverse effects on the male reproductive system, primarily through the disruption of androgen-dependent processes. The "phthalate syndrome," characterized by a spectrum of reproductive abnormalities, has been observed in animal models and raises concerns for human health.

Quantitative Data Summary: Male Reproductive Endpoints







The following table summarizes key quantitative findings from studies investigating the effects of MBP on male reproductive health.



Endpoint	Species/Model	Exposure Details	Key Findings	Reference(s)
Sperm Concentration	Human (Chinese men)	Urinary MBP levels	Associated with decreased sperm concentration.	
Sperm Motility	Human (Chinese men)	Urinary MBP levels	Associated with reduced sperm motility.	
Spermatogenesi s	Rat	Postnatal DBP exposure (200, 400, 600 mg/kg)	Induced seminiferous cord necrosis and absence of spermatogenesis .	
Testosterone Levels	Human adrenocortical H295R cells	1–500 μM MBP for 48h	Significantly decreased testosterone levels.	
Pregnant Marmosets	500 mg/kg/day MBP during gestation	No effect on testosterone levels at birth.		
Inhibin B Levels	Human (adult men)	Urinary MBP levels	Associated with a 4.8% increase in inhibin B (borderline significance).	
Follicle- Stimulating Hormone (FSH) Levels	Human (adult men)	Urinary MBP levels	No significant association found in one study.	
Testicular Dysgenesis	Rat	Prenatal DBP exposure	Induces TDS-like effects including decreased testis	



Syndrome (TDS)			weight and
like effects			external genital
			malformations.
Ferroptosis in Leydig cells	TM-3 cells (mouse Leydig cell line)	MBP exposure	Induces
			ferroptosis,
			leading to lipid
			peroxidation and
			iron metabolite
			degradation.

Key Experimental Protocols: Male Reproductive Toxicity Assessment

- 1.2.1. In Vivo Rodent Studies for Testicular Dysgenesis Syndrome (TDS)
- Objective: To assess the effects of in utero MBP exposure on male reproductive development.
- Animal Model: Pregnant Sprague-Dawley rats.
- Dosing Regimen: Di-n-butyl phthalate (DBP), the parent compound of MBP, is administered by oral gavage or in the diet during a critical window of sexual differentiation (e.g., gestational days 14-18). Doses can range from 100 to 500 mg/kg/day.
- · Endpoints Measured:
 - o Anogenital distance (AGD) in male pups at birth.
 - Nipple retention in male pups.
 - Incidence of hypospadias and cryptorchidism.
 - Testis weight and histology in adulthood.
 - Sperm parameters (count, motility, morphology) in adulthood.
 - Testosterone levels in fetal or adult testes.



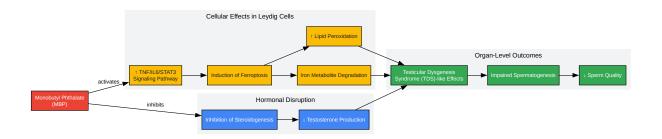
1.2.2. In Vitro Steroidogenesis Assay in H295R Cells

- Objective: To evaluate the direct effects of MBP on steroid hormone production.
- Cell Line: Human adrenocortical carcinoma cell line H295R, which expresses key enzymes for steroidogenesis.
- Protocol:
 - Culture H295R cells to near confluence.
 - $\circ~$ Expose cells to a range of MBP concentrations (e.g., 1-500 $\mu\text{M})$ for a specified duration (e.g., 48 hours).
 - Collect the cell culture medium.
 - Quantify steroid hormones (e.g., testosterone, progesterone, estradiol) in the medium using liquid chromatography-mass spectrometry (LC-MS).
 - Cell viability assays (e.g., MTT) are run in parallel to assess cytotoxicity.

Signaling Pathways in Male Reproductive Toxicity

MBP disrupts male reproductive function through multiple signaling pathways. A key mechanism involves the induction of ferroptosis in Leydig cells, mediated by the TNF/IL6/STAT3 pathway, leading to oxidative stress and cell death.





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